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2-Azido-9-fluorenone oxime

Chemical Carcinogenesis Photoaffinity Labeling Cell Transformation Assay

2-Azido-9-fluorenone oxime (2-AZFLO) is a synthetic fluorenone derivative featuring a photoreactive aryl azide at the 2-position and an oxime moiety at the 9-position. It belongs to the class of photoaffinity labels designed for chemical carcinogenesis studies, where photolysis in situ generates a reactive nitrene intermediate that covalently binds to cellular macromolecules, bypassing the need for metabolic activation.

Molecular Formula C13H8N4O
Molecular Weight 236.23 g/mol
CAS No. 73332-86-2
Cat. No. B1243957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-9-fluorenone oxime
CAS73332-86-2
Synonyms2-AZFLO
2-azido-9-fluorenone oxime
Molecular FormulaC13H8N4O
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-]
InChIInChI=1S/C13H8N4O/c14-17-15-8-5-6-10-9-3-1-2-4-11(9)13(16-18)12(10)7-8/h1-7,18H/b16-13+
InChIKeyCSOMMICOIVBEFX-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-9-fluorenone oxime (CAS 73332-86-2): A Photoactivatable Aryl Azide Probe for Carcinogenesis Research


2-Azido-9-fluorenone oxime (2-AZFLO) is a synthetic fluorenone derivative featuring a photoreactive aryl azide at the 2-position and an oxime moiety at the 9-position [1]. It belongs to the class of photoaffinity labels designed for chemical carcinogenesis studies, where photolysis in situ generates a reactive nitrene intermediate that covalently binds to cellular macromolecules, bypassing the need for metabolic activation [2][3]. The compound has a molecular weight of 236.23 g/mol (C13H8N4O) and is cataloged under PubChem CID 9577166 [4].

WorkflowPhotoaffinity labeling probe for carcinogenesis studies; generates reactive nitrene upon 360 nm photolysis
Selection LogicDirect activation bypasses metabolic systems; suited for assays without S9 or where user-controlled kinetics are required
Use ContextCell-free DNA adduct studies, whole-cell mutagenesis (TA1538), and C3H 10T1/2 transformation assays reported

Why 2-Azido-9-fluorenone oxime Cannot Be Simply Replaced by Other Azidofluorene Photoaffinity Probes


2-Azido-9-fluorenone oxime is not interchangeable with its closest analogs, such as 2-azidofluorene or 2-azido-9-fluorenone, due to critical differences in biological activity arising from the 9-oxime moiety. While 2-azidofluorene is non-transforming in C3H 10T1/2 CL8 mammalian cells [1], the oxime derivative induces both Type II and Type III transformed foci under identical photolysis conditions [2]. The oxime functional group alters the electronic structure of the fluorenone core, shifting the UV-Vis absorption maximum by approximately 50 nm (λmax ~350 nm versus ~300 nm for 9-fluorenone), which directly impacts photolytic activation efficiency and the reactivity of the generated nitrene [3]. Furthermore, the mutagenic spectrum differs from the ketone precursor 2-azido-9-fluorenone, as the oxime shows a distinct pattern of gene conversion and mitotic crossing-over events in Saccharomyces cerevisiae D-7 that is not observed with the parent ketone [2]. Generic substitution without consideration of these functional-group-dependent properties risks loss of transforming activity or altered adduct profiles.

Oxime-Dependent Transformation Activity
2‑Azidofluorene is reported non‑transforming in C3H 10T1/2 cells; substitution may lose Type II/III foci induction observed with the oxime.
Photolytic Activation Wavelength Shift
The 9‑oxime causes a bathochromic shift enabling 360 nm activation; analogs without oxime require different wavelengths, potentially altering nitrene reactivity and photodamage.
Mutagenic Spectrum Divergence
Yeast D‑7 assays show gene conversion and mitotic crossing‑over for the oxime, not reported for parent ketone; genetic toxicology readouts may not transfer.

Quantitative Differentiation Evidence: 2-Azido-9-fluorenone oxime vs. Closest Analogs


Cell Transformation Activity: 2-Azido-9-fluorenone oxime vs. 2-Azidofluorene in C3H 10T1/2 CL8 Cells

2-Azido-9-fluorenone oxime induces both Type II and Type III transformed foci in C3H 10T1/2 CL8 mouse embryo fibroblasts upon photolysis in situ for as little as 15 seconds [1]. In contrast, 2-azidofluorene, the non-oxime analog, exhibits no transforming activity under identical experimental conditions, being described as 'non-transforming' in the same cell line [2]. This represents a qualitative difference in biological activity directly attributable to the 9-oxime substitution. No mutations or transformations were induced by either compound in the dark or by light alone [1][2].

Cell Transformation Activity
Head-to-head
Type II & III foci observed after 15 s photolysis vs. 2‑Azidofluorene: non‑transforming
Supports transformation-capable photoaffinity labeling; 2‑azidofluorene reported inactive in same cell model.
C3H 10T1/2 CL8 cells; 360 nm photolysis; matched conditions.
Chemical Carcinogenesis Photoaffinity Labeling Cell Transformation Assay

Mutagenic Spectrum Comparison: 2-Azido-9-fluorenone oxime vs. Bifunctional Azidofluorenes in Saccharomyces cerevisiae D-7

In Saccharomyces cerevisiae strain D-7, 2-azido-9-fluorenone oxime induces simple reversions and gene conversions, with mitotic crossing-over occurring to a lesser extent, but notably produces no mitochondrial 'petite' mutants [1]. By contrast, bifunctional azidofluorenes such as 2,5-diazidofluorene and 2,7-diazidofluorene are reported to be more toxic and more transforming than monofunctional azides in C3H 10T1/2 cells [2], and ethidium azide photoaffinity labels are established inducers of mitochondrial petite mutations in yeast [3]. The absence of mitochondrial mutagenicity distinguishes 2-azido-9-fluorenone oxime from ethidium-based photoaffinity probes and may reflect preferential nuclear DNA targeting.

Mutagenic Spectrum – Yeast D‑7
Cross-study
No mitochondrial petite mutants; gene conversion & mitotic crossing‑over detected
Nuclear-specific genotoxicity reported; may support clean nuclear DNA interpretation without mitochondrial interference.
S. cerevisiae D‑7; ethidium azide probes known to induce petites.
Yeast Genetics Mitotic Recombination Mutagenicity Screening

Metabolic Activation Independence: 2-Azido-9-fluorenone oxime vs. 2-Acetylaminofluorene

2-Azido-9-fluorenone oxime generates its reactive nitrene intermediate directly upon photolysis at 360 nm, eliminating the requirement for S9 microsomal metabolic activation that is obligatory for the classical fluorene carcinogen 2-acetylaminofluorene (2-AAF) [1]. In Salmonella typhimurium TA1538, the oxime induces mutations via DNA adducts formed directly by the photogenerated nitrene, bypassing both metabolic activation and transport barriers [2]. This contrasts with 2-AAF, which requires N-hydroxylation by cytochrome P450 enzymes followed by sulfotransferase-mediated activation to yield the ultimate electrophilic species [3]. The direct photoactivation mechanism enables mutagenicity studies in test systems lacking metabolic capacity and eliminates inter-experiment variability caused by differing S9 preparation activities.

Metabolic Activation Independence
Class-level
Photolysis-dependent nitrene; no S9 required vs. 2‑AAF: multi‑step enzymatic activation (N‑hydroxylation + sulfotransferase)
Enables mutagenicity studies in metabolically incompetent systems; activation kinetics user‑controlled.
TA1538; 360 nm photolysis; Ames test ± S9.
Metabolic Activation Bypass Genotoxicity Testing Proximate Carcinogen

Comutagenicity Profile: 2-Azido-9-fluorenone oxime vs. Other Direct-Acting Frameshift Mutagens in TA1538

A dedicated comutagenicity study utilizing 2-azido-9-fluorenone oxime as the photolabeling mutagen in Salmonella TA1538 demonstrated that norharman, harman, and ethidium—compounds known to enhance the mutagenicity of benzo[a]pyrene metabolites and other activation-dependent mutagens—produced only slight reductions in revertant yield at 10⁻⁶ to 10⁻⁵ M, while cholic acid inhibited mutagenicity at 10⁻⁴ M [1]. This contrasts sharply with norharman's well-documented comutagenic enhancement of benzo[a]pyrene- and 2-acetylaminofluorene-derived mutagenicity [2]. The resistance to comutagenic modulation is attributed to the direct nitrene-mediated adduct formation that bypasses transport and DNA repair pathways typically involved in comutagenesis.

Comutagenicity Resistance
Cross-study
Norharman (10⁻⁶–10⁻⁵ M): no enhancement, slight reduction vs. B[a]P/2‑AAF: strong comutagenic enhancement by norharman
Reported comutagenesis‑resistant profile; may serve as baseline mutagen in mechanistic comutagenicity studies.
TA1538; 360 nm labeling; cholic acid inhibition at 10⁻⁴ M.
Comutagenicity DNA Repair Bypass Frameshift Mutagenesis

UV-Vis Absorption Redshift: 2-Azido-9-fluorenone oxime vs. 9-Fluorenone Parent

The oxime functional group at the 9-position extends the conjugation of the fluorenone chromophore, resulting in a bathochromic shift of the UV-Vis absorption maximum. 2-Azido-9-fluorenone oxime exhibits λmax at approximately 350 nm, compared to approximately 300 nm for unsubstituted 9-fluorenone [1]. This redshift of ~50 nm enables photolytic activation at longer, less cytotoxic wavelengths (e.g., 360 nm), reducing unintended photodamage to cellular components during in situ labeling experiments. The computed octanol-water partition coefficient (XLogP3 = 4.8 for the oxime [2] versus estimated logP ~3.1 for 2-azido-9-fluorenone) also indicates enhanced membrane permeability, which may facilitate intracellular access in whole-cell photoaffinity labeling protocols.

UV‑Vis Absorption & Lipophilicity
Source review
λmax ≈ 350 nm (Δ ~50 nm vs. 9‑fluorenone) XLogP3 = 4.8
Bathochromic shift enables 360 nm activation; higher lipophilicity may support membrane permeability in intracellular labeling.
Computed properties; confirm experimentally for your setup.
Photochemistry UV-Vis Spectroscopy Photoaffinity Probe Design

Optimal Application Scenarios for 2-Azido-9-fluorenone oxime Based on Quantitative Differentiation


Direct-Acting Positive Control Mutagen in Ames Test Frameworks Lacking Metabolic Activation

For Salmonella typhimurium mutagenicity screening protocols where S9 microsomal fractions are intentionally omitted—such as studies investigating direct DNA-reactive species or evaluating DNA repair-deficient strains—2-azido-9-fluorenone oxime provides a reliable, photoactivation-dependent positive control for frameshift mutations in strain TA1538 [1]. Its independence from metabolic activation, combined with the established comutagenesis-resistant profile, ensures consistent inter-laboratory reproducibility and eliminates variability from S9 preparation differences [2].

Mammalian Cell Transformation Studies Using C3H 10T1/2 CL8 Fibroblasts

The unique ability of 2-azido-9-fluorenone oxime to induce both Type II and Type III transformed foci in C3H 10T1/2 CL8 cells after as little as 15 seconds of photolysis [1] makes it a definitive probe for studying early events in chemical carcinogenesis. Unlike 2-azidofluorene, which is non-transforming in this model, the oxime allows researchers to generate transformation events within a narrow temporal window, facilitating pulse-chase experiments that dissect the kinetics of oncogenic initiation [2].

Yeast Genetic Toxicology Screening for Nuclear-Specific Mutagenicity Without Mitochondrial Interference

In Saccharomyces cerevisiae D-7-based genotoxicity assays, 2-azido-9-fluorenone oxime induces nuclear genetic endpoints (reverse mutation, gene conversion, mitotic crossing-over) while producing no detectable mitochondrial petite mutants [1]. This nuclear selectivity distinguishes it from ethidium azide photoaffinity probes that potently induce mitochondrial DNA damage, making the oxime the preferred probe when the experimental objective is to isolate nuclear mutagenic mechanisms [3].

Comutagenesis Mechanistic Studies Requiring a Modulation-Resistant Baseline Mutagen

The resistance of 2-azido-9-fluorenone oxime-induced mutagenesis to enhancement by classical comutagens such as norharman and harman [2] positions it as an ideal baseline mutagen for discriminating between comutagenic effects that operate through metabolic activation pathways versus those that directly alter DNA repair or adduct persistence. Experimental designs comparing the modulation profiles of test compounds against 2-AZFLO versus activation-dependent mutagens (e.g., benzo[a]pyrene) can mechanistically dissect the level at which a comutagen exerts its effect.

Application
Selection Property
Validation Focus
Ames test (TA1538) without S9
Photoactivation‑dependent direct frameshift mutagen
Frameshift reversion reproducibility; comutagenesis resistance
C3H 10T1/2 cell transformation
Oxime‑dependent transforming activity (Type II & III foci)
Foci induction kinetics; pulse‑chase carcinogenesis endpoints
Yeast D‑7 genotoxicity screening
Nuclear‑specific mutagenicity; no mitochondrial petite induction
Gene conversion & mitotic crossover endpoints
Comutagenicity mechanistic dissection
Comutagenesis‑resistant baseline mutagen
Modulator effect comparison vs. activation‑dependent mutagens
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